molecular formula C3H5Cl2N3 B2385495 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride CAS No. 1803601-21-9

4-(chloromethyl)-1H-1,2,3-triazole hydrochloride

Cat. No.: B2385495
CAS No.: 1803601-21-9
M. Wt: 153.99
InChI Key: MKCKJMICTQSOKQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1H-1,2,3-triazole hydrochloride (CMTH) is a hydrophilic, non-toxic, and water-soluble compound that has a wide array of applications in the fields of medicine, biology, and chemistry. It is a derivative of the heterocyclic compound 1H-1,2,3-triazole, and has been found to have a variety of biological and chemical properties. In

Scientific Research Applications

4-(chloromethyl)-1H-1,2,3-triazole hydrochloride has been widely used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and other organic compounds. It has also been used as a catalyst in the synthesis of organic compounds, and as a ligand in the synthesis of metal complexes. This compound has been used in the study of enzyme kinetics, as a fluorescent probe for the study of biochemical processes, and as a reactant in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride is not fully understood. It is believed that the compound acts as a proton donor, forming hydrogen bonds with other molecules. This allows this compound to interact with a variety of molecules, and can lead to a change in the structure and properties of the molecule. This compound can also act as a catalyst, accelerating the rate of a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to have a variety of effects on enzymes and other proteins. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound has also been found to inhibit the activity of other enzymes, including chymotrypsin and protease.

Advantages and Limitations for Lab Experiments

4-(chloromethyl)-1H-1,2,3-triazole hydrochloride has several advantages for lab experiments. It is a non-toxic and water-soluble compound, which makes it easy to handle and store. It is also a versatile and affordable reagent, which makes it suitable for a variety of laboratory experiments. However, this compound is not a very stable compound and is prone to degradation. It is also a relatively weak acid, which limits its use in some experiments.

Future Directions

The potential applications of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride are vast, and the compound has been found to have a variety of biological and chemical properties. Future research could focus on the development of new synthetic methods for the synthesis of this compound, as well as the development of new applications for the compound. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential use in drug development. Other potential future directions include the development of new catalysts and ligands based on this compound, as well as the development of new fluorescent probes based on this compound.

Synthesis Methods

4-(chloromethyl)-1H-1,2,3-triazole hydrochloride can be synthesized through a variety of methods, including the reaction of 1H-1,2,3-triazole with chloromethyl chloride, followed by hydrolysis of the product. The reaction of 1H-1,2,3-triazole with chloromethyl chloride yields the desired product in good yields. The hydrolysis of the product is then performed using an aqueous solution of hydrochloric acid. The reaction is simple and straightforward, and yields this compound in high yields.

Properties

IUPAC Name

4-(chloromethyl)-2H-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3.ClH/c4-1-3-2-5-7-6-3;/h2H,1H2,(H,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCKJMICTQSOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803601-21-9
Record name 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride
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